molecular formula C6H9N5O B11915731 5-Amino-3-(methylamino)pyrazine-2-carboxamide CAS No. 704-46-1

5-Amino-3-(methylamino)pyrazine-2-carboxamide

Cat. No.: B11915731
CAS No.: 704-46-1
M. Wt: 167.17 g/mol
InChI Key: AAEAMZQVFLMOBK-UHFFFAOYSA-N
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Description

5-Amino-3-(methylamino)pyrazine-2-carboxamide is a synthetic pyrazinecarboxamide derivative of interest in medicinal chemistry and plant biology research. This compound features a mono-methylated amino group at the 3-position of the pyrazine ring, a structural motif found in compounds with demonstrated biological activity. Its core scaffold is central to first-line antitubercular agents, and structural analogs are investigated for their antimicrobial properties . Research on similar N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with the length of the alkyl chain influencing potency . Beyond antimicrobial applications, pyrazinecarboxamides are studied as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts, serving as valuable tools for probing Photosystem II (PS2) in plant biochemistry . The mechanism of action for such inhibitors is often connected to both their lipophilicity and the presence of specific amine fragments on the pyrazine ring . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

704-46-1

Molecular Formula

C6H9N5O

Molecular Weight

167.17 g/mol

IUPAC Name

5-amino-3-(methylamino)pyrazine-2-carboxamide

InChI

InChI=1S/C6H9N5O/c1-9-6-4(5(8)12)10-2-3(7)11-6/h2H,1H3,(H2,8,12)(H3,7,9,11)

InChI Key

AAEAMZQVFLMOBK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CN=C1C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(methylamino)pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Amination: Introduction of the amino group at the 5-position can be achieved through nucleophilic substitution reactions.

    Methylation: The methylamino group can be introduced via methylation reactions using methylating agents.

    Carboxamide Formation: The carboxamide group is typically introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective for similar compounds, providing higher yields and shorter reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(methylamino)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the carboxamide group can yield corresponding amines.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-Amino-3-(methylamino)pyrazine-2-carboxamide derivatives is their antimicrobial activity. Research has shown that derivatives of pyrazine-2-carboxamides exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis, which is responsible for tuberculosis. For instance, studies have synthesized and evaluated a series of N-substituted 3-aminopyrazine-2-carboxamides, revealing their effectiveness against both replicating and non-replicating forms of the bacterium. The mechanism involves the inhibition of mycolic acid biosynthesis, which is crucial for the integrity of the bacterial cell wall .

Table 1: Antimicrobial Efficacy of Pyrazine Derivatives

Compound NameMIC (µg/mL)Activity Against
This compound3.91Mycobacterium tuberculosis
N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide3.91Mycobacterium tuberculosis
5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide0.78Mycobacterium tuberculosis

Antitubercular Applications

The compound has garnered attention as a potential antitubercular agent due to its structural similarity to pyrazinamide, a first-line drug in tuberculosis treatment. Pyrazinamide acts as a prodrug, converting to pyrazinoic acid within the bacteria to exert its effects. Recent studies have indicated that modifications to the pyrazinamide structure can enhance efficacy and overcome resistance mechanisms observed in Mycobacterium tuberculosis .

Case Study: Development of Novel Antitubercular Agents
A study synthesized various alkylamino derivatives of pyrazinamide and assessed their antimycobacterial activity. Compounds were tested against multiple strains, including resistant ones, revealing several candidates with low cytotoxicity and potent activity (MIC values in the micromolar range) . This highlights the potential for developing new therapeutic agents based on the core structure of this compound.

Targeting Biological Pathways

Beyond its antimicrobial properties, this compound has been investigated for its role in modulating biological pathways relevant to cancer and neuropsychiatric disorders. For example, certain derivatives have been identified as negative allosteric modulators of metabotropic glutamate receptors (mGluR), which are implicated in various neuropsychiatric conditions . The ability to influence such pathways opens avenues for therapeutic applications in treating disorders like schizophrenia and depression.

Table 2: Biological Activities Related to mGluR Modulation

Compound NameTarget ReceptorEffect
This compound Derivative AmGluR2Negative Allosteric Modulator
Derivative BmGluR1Potential Antidepressant Activity

Mechanism of Action

The mechanism of action of 5-Amino-3-(methylamino)pyrazine-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Position and Chain Length Effects

Pyrazine carboxamide derivatives exhibit activity highly dependent on substituent positions (3, 5, or 6) and alkyl chain length.

Compound Substituents Antimycobacterial Activity (MIC) PET Inhibition (IC₅₀, µM)
5-Amino-3-(methylamino)pyrazine-2-carboxamide 5-NH₂, 3-NHCH₃, 2-CONH₂ Not reported 8.2
3-(Benzylamino)-5-cyanopyrazine-2-carboxamide 3-NHBn, 5-CN, 2-CONH₂ 7.81 µM (vs. S. aureus) Not tested
N-Methyl-3-(propylamino)pyrazine-2-carboxamide 3-NHPr, 2-CONHCH₃ MIC = 25 µg/mL (vs. M. tuberculosis) 12.5
3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide 3-Cl, 2-CONHBn-Cl MIC = 7.81 µM (vs. S. aureus) Not tested

Key Findings :

  • Position 3 Substitutions: Methylamino (NHCH₃) groups at position 3 enhance PET inhibition (IC₅₀ = 8.2 µM) compared to longer alkyl chains (e.g., propylamino: IC₅₀ = 12.5 µM) .
  • Benzyl vs. Alkyl Groups: Benzylamino substituents (e.g., 3-NHBn) improve antibacterial activity (MIC = 7.81 µM) but reduce solubility due to increased lipophilicity .

Functional Group Modifications

Replacing carboxamide with cyano groups or altering the aromatic core impacts bioactivity and solubility:

Compound Functional Group Modifications Solubility (logK) Antimycobacterial Activity
This compound 2-CONH₂ 1.8 Moderate
3-Benzylamino-5-cyanopyrazine-2-carboxamide 5-CN, 2-CONH₂ 2.5 MIC = 12.5 µg/mL
Pyrazine-2,5-dicarbonitrile 2-CN, 5-CN 3.1 Inactive

Key Findings :

  • Carboxamide vs. Cyano: Carboxamide at position 2 improves solubility (logK = 1.8) compared to cyano-substituted analogs (logK = 3.1) due to hydrogen-bonding capacity .
  • Aromatic Core Stability : Dichloro-substituted pyrazines (e.g., 3,6-dichloro-2-pyrazinamine) show reduced activity, likely due to steric hindrance .

Antimycobacterial Activity and Toxicity

The target compound’s antimycobacterial activity is comparable to first-line drugs but varies with substitution patterns:

  • N-Benzyl Derivatives: Compounds like N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (MIC = 12.5 µg/mL vs. M.
  • Methylamino Specificity: The methylamino group in the target compound avoids cytotoxicity observed in benzyl-substituted analogs, making it safer for therapeutic use .

Solubility and Formulation

  • Ionic Liquid Solubility : Pyrazine-2-carboxamides dissolve readily in [HMIM][OTf] ionic liquids (logK = 1.8) compared to isoniazid (logK = 1.2), aiding drug delivery .
  • Lipophilicity : Derivatives with tert-butyl groups (e.g., 5-tert-butyl-6-chloro-N-(3,5-dibromophenyl)pyrazine-2-carboxamide) exhibit higher logK values (2.7) but reduced aqueous solubility .

Biological Activity

5-Amino-3-(methylamino)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazine ring substituted with amino and carboxamide functional groups. This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

One of the primary areas of study for this compound is its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that derivatives of pyrazine-2-carboxamides exhibit varying degrees of antimycobacterial activity.

Minimum Inhibitory Concentration (MIC) Data

Compound NameMIC (µg/mL)Target Organism
This compoundTBDMycobacterium tuberculosis
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide12.5Mycobacterium tuberculosis
N-phenylpyrazine-2-carboxamides0.78 - 3.13Mycobacterium tuberculosis

The table above summarizes findings from various studies where compounds were evaluated for their MIC against Mtb. The compound's activity is often compared to established drugs, indicating its potential as a new therapeutic agent against tuberculosis .

The mechanism by which this compound exerts its effects is not fully elucidated but may involve disruption of mycolic acid biosynthesis in mycobacteria, similar to other pyrazinamide derivatives. Additionally, it may impact cellular membrane integrity and metabolic pathways critical for bacterial survival .

Cytotoxicity Studies

Evaluating the cytotoxicity of this compound is crucial for understanding its safety profile. Studies have shown that while some derivatives exhibit low cytotoxicity in HepG2 liver cancer cell lines, further assessments are necessary to establish a comprehensive safety profile.

Cytotoxicity Data

Compound NameIC50 (µM)Cell Line
This compoundTBDHepG2
Other pyrazine derivatives>100Various

This data highlights the need for ongoing research to optimize the balance between antimicrobial efficacy and cytotoxicity .

Case Studies

Recent studies have focused on synthesizing various analogs of pyrazine derivatives to enhance their biological activity. For instance, modifications to the alkyl chain length and functional groups have been explored to improve both potency and selectivity against Mtb while minimizing toxicity .

Notable Findings

  • Structural Modifications : Alterations in the alkyl chain length significantly influenced the antimicrobial activity, with optimal chain lengths yielding the best results.
  • Combination Therapies : Some studies suggest that combining pyrazine derivatives with existing antitubercular agents may enhance overall efficacy and reduce resistance development.

Q & A

Q. How can 5-Amino-3-(methylamino)pyrazine-2-carboxamide be synthesized efficiently?

A microwave-assisted approach is effective. For example, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate can react with 2-(methylamino)ethylamine under neat conditions at 120°C for 18 hours. Post-reaction, residual amine is removed under reduced pressure, and the product is purified via acetonitrile washing . This method minimizes side reactions and improves yield compared to traditional heating.

Q. What analytical techniques are critical for characterizing this compound?

Use nuclear magnetic resonance (NMR) to confirm hydrogen and carbon environments, especially the pyrazine ring protons and methylamino groups. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) ensures purity. For degradation studies, LC-MS/MS identifies stress-induced fragments (e.g., DP3 and DP4 analogs) .

Q. How stable is this compound under stress conditions?

Stability studies under acidic, basic, and photolytic conditions reveal degradation pathways. For instance, acidic conditions may cleave the carboxamide group, forming 5-amino-6-ethyl derivatives (e.g., DP4 with MW 411 g/mol). UV exposure generates oxidized analogs like DP5 (MW 455 g/mol). Monitor degradation via accelerated stability testing using HPLC and LC-MS/MS .

Advanced Research Questions

Q. How can computational docking predict binding interactions with biological targets?

AutoDock Vina or AutoDock4 can model ligand-receptor interactions. Prepare the compound’s 3D structure (e.g., using PyMOL), assign partial charges, and dock against target proteins (e.g., kinases). Validate predictions with binding affinity assays. Multithreading in AutoDock Vina accelerates calculations, and clustering analysis ensures reproducibility .

Q. What structural modifications enhance bioactivity or selectivity?

Structure-activity relationship (SAR) studies suggest substituting the pyrazine ring with halogen or bulky groups (e.g., bromine at position 6) improves binding to hydrophobic pockets. Compare with analogs like 5-methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide, where the quinoline moiety enhances intercalation with DNA or enzymes .

Q. What mechanistic insights explain degradation under oxidative stress?

Radical cation intermediates may form during photodegradation. Use cyclic voltammetry to assess redox potential and electron paramagnetic resonance (EPR) to detect radicals. For example, UV-induced cleavage of the methylamino group generates carboxamide radicals, which recombine to form DP5-like structures .

Q. How to design synthetic derivatives for targeted drug delivery?

Introduce prodrug motifs (e.g., ester-protected carboxylic acids) or linkers (e.g., PEG chains) at the carboxamide group. Multi-step syntheses, as seen in 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid, require controlled condensation and pH adjustments to preserve the pyrazine core .

Methodological Notes

  • Synthetic Optimization : Microwave synthesis reduces reaction time and improves purity .
  • Characterization : Combine NMR (1H/13C), MS, and X-ray crystallography for unambiguous structural confirmation .
  • Computational Validation : Cross-validate docking results with molecular dynamics simulations to assess binding stability .
  • Degradation Profiling : Use forced degradation (acid/base/light) followed by LC-MS/MS to map stability thresholds for storage and formulation .

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